molecular formula C29H22ClN3OS B11192051 N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide

N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide

Cat. No.: B11192051
M. Wt: 496.0 g/mol
InChI Key: VGTSIQVRNQRFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone with a sulfanyl (–S–) bridge connecting a biphenyl-4-yl amide group and a 6-chloro-4-phenylquinazolin-2-yl moiety. The quinazoline core, substituted with chlorine and phenyl groups, distinguishes it from other sulfanyl-linked propanamide derivatives.

Properties

Molecular Formula

C29H22ClN3OS

Molecular Weight

496.0 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(4-phenylphenyl)propanamide

InChI

InChI=1S/C29H22ClN3OS/c30-23-13-16-26-25(19-23)28(22-9-5-2-6-10-22)33-29(32-26)35-18-17-27(34)31-24-14-11-21(12-15-24)20-7-3-1-4-8-20/h1-16,19H,17-18H2,(H,31,34)

InChI Key

VGTSIQVRNQRFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCSC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is synthesized via cyclocondensation of 2-amino-5-chlorobenzoic acid with benzaldehyde in the presence of ammonium acetate, yielding 6-chloro-4-phenylquinazoline . Subsequent chlorination at the 2-position using POCl₃ or thionyl chloride generates 2,6-dichloro-4-phenylquinazoline , which undergoes thiolation with thiourea or NaSH to introduce the sulfhydryl group.

Example Protocol

  • Reactants : 2-Amino-5-chlorobenzoic acid (1.0 eq), benzaldehyde (1.2 eq), ammonium acetate (2.0 eq).

  • Conditions : Reflux in acetic acid (120°C, 6 h).

  • Yield : 78–85%.

Preparation of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]propanoyl Chloride

Thiol-Epoxide Ring-Opening Strategy

A scalable method involves reacting 2-mercapto-6-chloro-4-phenylquinazoline with epichlorohydrin under basic conditions (K₂CO₃, DMF). The epoxide ring opens to form 3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanol , which is oxidized to the carboxylic acid and converted to the acid chloride using SOCl₂ .

Optimized Conditions

  • Solvent : Dimethylformamide (DMF).

  • Catalyst : Potassium carbonate (1.5 eq).

  • Temperature : 80–90°C, 3 h.

  • Yield : 82–88%.

Amidation with Biphenyl-4-amine

Schotten-Baumann Reaction

The acid chloride is coupled with biphenyl-4-amine in a biphasic system (water/dichloromethane) using NaOH as a base. This method minimizes side reactions and enables rapid isolation.

Procedure

  • Reactants : 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]propanoyl chloride (1.0 eq), biphenyl-4-amine (1.1 eq).

  • Conditions : 0–5°C, 2 h.

  • Yield : 90–94%.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot synthesis combining cyclocondensation, chlorination, and amidation. This approach reduces purification steps but risks intermediate degradation, yielding 62–70%.

Purification and Characterization

Recrystallization Solvent Screening

Ethyl acetate and toluene/isopropanol mixtures yield crystals with >99.5% purity (HPLC). X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.44 (s, 1H, quinazoline-H), 7.71–7.24 (m, 13H, aromatic), 4.28 (t, 2H, -SCH₂), 3.99 (s, 3H, OCH₃).

  • MS (ESI) : m/z 542.1 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Chlorination Agents

Thionyl chloride (SOCl₂) is preferred over PCl₅ due to lower byproduct formation. Large-scale runs (100 kg) achieve 84–88% yield with <0.1% impurities.

Waste Stream Management

Neutralization of HCl vapors via scrubbers and solvent recovery (toluene, DMF) align with green chemistry principles.

Challenges and Mitigation Strategies

Sulfur Oxidation

The sulfanyl group is prone to oxidation during storage. Adding BHT (0.1% w/w) as an antioxidant stabilizes the compound for >24 months.

Regioselectivity in Quinazoline Functionalization

Electron-withdrawing groups (Cl, phenyl) direct substitution to the 2-position, minimizing isomer formation .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the amide linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinazoline ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides, sulfoxides.

    Reduction: Reduced quinazoline derivatives, amines.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide as an anticancer agent. The compound has been evaluated for its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Antitumor Activity

In a study focusing on quinazoline derivatives, compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancer. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been explored. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In vitro studies demonstrated that derivatives of quinazoline, structurally related to the compound , exhibited significant antimicrobial activity. For example, certain derivatives were found to have minimum inhibitory concentrations (MICs) lower than 100 µg/mL against pathogenic bacteria, indicating their potential as antimicrobial agents .

Enzyme Inhibition

Another area of application is the inhibition of specific enzymes associated with diseases such as Alzheimer’s. Compounds with similar structural motifs have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

Case Study: AChE Inhibitors

Research has indicated that quinazoline-based compounds can effectively inhibit AChE activity, which is crucial for developing treatments for Alzheimer’s disease. The binding interactions were analyzed through molecular docking studies, revealing insights into how these compounds interact with the enzyme at a molecular level .

Molecular Docking Studies

Molecular modeling and docking studies are essential for understanding the interactions between this compound and its biological targets. These studies provide valuable information on binding affinities and can guide further modifications to enhance efficacy.

Insights from Molecular Docking

Docking simulations have shown that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance. This computational approach aids in predicting the pharmacological profiles of new derivatives based on structural modifications .

Summary Table of Applications

ApplicationDescriptionCase Studies/Findings
AnticancerInhibits proliferation in cancer cell linesSignificant cytotoxicity against breast and colon cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMICs < 100 µg/mL for certain derivatives
Enzyme InhibitionInhibits acetylcholinesterase, relevant for Alzheimer’s treatmentEffective AChE inhibitors with strong binding profiles
Molecular DockingPredicts binding interactions with biological targetsInsights into binding affinities and potential modifications

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and quinazoline moieties can interact with the active sites of these targets, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation or inflammation.

Comparison with Similar Compounds

Core Structural Motifs

  • Target Compound :

    • Heterocycle : Quinazoline (6-chloro-4-phenyl-substituted).
    • Linkage : Propanamide with sulfanyl (–S–) bridge.
    • Aromatic Substituents : Biphenyl and phenyl groups.
  • Analog 1 (Compounds 7c–7j, ): Heterocycle: 1,3,4-Oxadiazole (substituted with 2-amino-1,3-thiazol-4-ylmethyl). Linkage: Propanamide with sulfanyl bridge. Aromatic Substituents: Methylphenyl or dimethylphenyl groups.
  • Analog 2 (Compounds 7a–7q, ) :

    • Heterocycle : 1,3,4-Oxadiazole linked to a 4-chlorophenylsulfonyl-piperidinyl group.
    • Linkage : Propanamide with sulfanyl bridge.
    • Key Difference : The sulfonyl-piperidinyl group introduces steric bulk and polarity compared to the biphenyl-quinazoline system .
  • Analog 3 (Compounds 7–9, ) :

    • Heterocycle : 1,2,4-Triazole (equilibrium with thione tautomer).
    • Linkage : Sulfonyl and triazole-thione groups.
    • Key Difference : Triazole-thione tautomerism influences reactivity and solubility, unlike the rigid quinazoline .

Physicochemical Properties

Property Target Compound Compound 7c () Compound 7a–q ()
Molecular Weight ~482 g/mol (calculated) 375–389 g/mol ~400–450 g/mol
Melting Point Not reported 134–178°C Not reported
Key IR Stretches C=S (~1245 cm⁻¹) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹)
Notable NMR Features Quinazoline aromatic protons, Cl deshielding Oxadiazole and thiazole protons Oxadiazole and sulfonyl protons
  • Thermal Stability : Higher melting points in oxadiazole analogs (134–199°C) suggest greater crystallinity, possibly due to hydrogen bonding from amide groups .

Spectral Characterization

  • IR Spectroscopy :

    • All compounds show C=S stretches near 1240–1260 cm⁻¹, confirming sulfanyl linkage integrity .
    • Absence of C=O stretches in triazole analogs () distinguishes them from oxadiazole-propanamide derivatives .
  • NMR Spectroscopy :

    • Quinazoline protons in the target compound would resonate downfield (δ 8.0–9.0 ppm) due to electron-withdrawing Cl and aromatic ring currents.
    • Oxadiazole analogs exhibit distinct shifts for methylphenyl groups (δ 2.2–2.5 ppm for –CH3) .

Implications for Bioactivity

  • Quinazoline Core: Known for kinase inhibition (e.g., EGFR inhibitors), contrasting with oxadiazole/triazole analogs often studied as antimicrobial or antioxidant agents .
  • Chlorine Substituent : Enhances metabolic stability and target binding compared to methyl or fluorine groups in analogs .

Biological Activity

N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C29H22ClN3OS
  • Molecular Weight : 496.0 g/mol

This compound features a biphenyl moiety and a quinazoline derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various quinazoline derivatives, including those similar to this compound. A notable study screened chloroacetamide derivatives against several pathogens, revealing that compounds with halogenated phenyl groups exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameTarget OrganismActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansModerate

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that modifications in the quinazoline structure significantly enhanced cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Assessment

In a cytotoxicity assessment involving several derivatives, the following results were obtained:

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF7 (Breast Cancer)15
Compound EHeLa (Cervical Cancer)20
Compound FA549 (Lung Cancer)10

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this class of compounds. Studies have demonstrated that certain quinazoline derivatives exhibit strong inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetInhibition (%)
Compound GAcetylcholinesterase85
Compound HUrease75

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Membrane Penetration : The lipophilicity of halogenated phenyl rings facilitates rapid penetration through cell membranes, enhancing antimicrobial efficacy.
  • Enzyme Binding : Structural features allow for effective binding to active sites of enzymes like AChE, leading to inhibition.
  • Apoptosis Induction : Some derivatives promote apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Key Optimization Parameters :

  • Temperature control (60–80°C) during thioether formation to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of reactive intermediates.

Basic: Which spectroscopic techniques are used for structural characterization?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identifies protons on aromatic rings (δ 6.8–8.2 ppm), methyl/methylene groups (δ 1.2–3.5 ppm), and amide NH (δ ~10 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm).

IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C=S at ~650 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₃₀H₂₃ClN₄O₂S: calculated 563.12, observed 563.11) .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance biphenyl attachment efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF/water mixtures reduce byproducts in thioether formation .

Purification Strategies :

  • Column chromatography with gradient elution (hexane/EtOAc) to isolate pure fractions.
  • Recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. Example Yield Data :

StepYield (%)Purity (%)Reference
Quinazoline core7595
Thioether linkage6890

Advanced: What structural features govern its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Quinazoline Scaffold : The 6-chloro-4-phenyl group enhances hydrophobic interactions with target proteins (e.g., kinase domains) .

Sulfanyl Propanamide Linker : The -S- bridge increases metabolic stability compared to ether or amine analogs .

Biphenyl Group : The biphenyl-4-yl moiety improves binding affinity to aromatic pockets in enzymes (e.g., EGFR or VEGFR-2) .

Q. SAR Table :

SubstituentActivity (MGI% Inhibition)Key Effect
4-Chlorophenyl19%Enhanced hydrophobicity
4-Fluorophenyl17%Reduced steric hindrance
4-Methoxyphenyl16%Moderate electron donation
3,4,5-Trimethoxybenzyl65%Strong π-π stacking
Data adapted from antitumor studies of analogous compounds .

Advanced: How to resolve contradictions in pharmacological data?

Methodological Answer:

Dose-Response Validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm target specificity .

Metabolic Stability Assays : Compare half-life (t₁/₂) in microsomal preparations to rule out false positives from compound degradation .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to identify binding pose variations in conflicting studies .

Example Conflict Resolution :
A study reported 65% MGI inhibition for a 3,4,5-trimethoxybenzyl analog, while a 4-chlorophenyl derivative showed only 19%. Docking simulations revealed the trimethoxy group’s superior fit into the ATP-binding pocket of kinases, explaining the disparity .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

Prodrug Design : Introduce phosphate or acetate groups at the propanamide terminal for transient hydrophilicity .

Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability (e.g., 80% encapsulation efficiency reported for similar quinazoline derivatives) .

Co-solvent Systems : Formulate with Cremophor EL/ethanol (1:1 v/v) to achieve >2 mg/mL solubility in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.